TASP0415914 -

TASP0415914

Catalog Number: EVT-256012
CAS Number:
Molecular Formula: C13H17N5O3S
Molecular Weight: 323.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TASP0415914 is an orally potent inhibitor of phosphoinositide 3-kinase c (PI3Kc). TASP0415914 demonstrated good potency in a cell-based assay and, furthermore, exhibited in vivo efficacy in a collagen induced arthritis (CIA) model in mice after oral administration.
Overview

TASP0415914 is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic applications. It is classified as a selective inhibitor of a specific protein target, which positions it as a candidate for further investigation in various biomedical fields. The compound's development is rooted in the need for more effective treatments in areas such as oncology and neurodegenerative diseases.

Source

The compound was synthesized and characterized by researchers aiming to explore its pharmacological properties. The synthesis process involved several steps, ensuring the purity and efficacy of the final product.

Classification

TASP0415914 falls under the category of small molecule inhibitors. These compounds are typically characterized by their low molecular weight and ability to modulate biological processes by interacting with specific proteins or enzymes.

Synthesis Analysis

Methods

The synthesis of TASP0415914 involves a multi-step chemical process that includes the following key stages:

  1. Starting Materials: The synthesis begins with readily available precursors that are commercially sourced or synthesized in-house.
  2. Reactions: Various organic reactions, such as coupling reactions, oxidation, and reduction processes, are employed to construct the complex molecular architecture of TASP0415914.
  3. Purification: After synthesis, purification techniques such as column chromatography or recrystallization are used to isolate the compound from by-products and unreacted materials.

Technical Details

The specific synthetic route may vary depending on the desired yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize efficiency. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of TASP0415914.

Molecular Structure Analysis

Structure

TASP0415914 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The structure can be represented using standard chemical notation, highlighting key features such as:

  • Functional Groups: These groups play a critical role in the compound's interaction with biological targets.
  • Chirality: If applicable, the stereochemistry of TASP0415914 may influence its pharmacological properties.

Data

The molecular formula and weight, along with other relevant structural data (e.g., bond lengths and angles), provide insight into the compound's potential reactivity and stability.

Chemical Reactions Analysis

Reactions

TASP0415914 undergoes various chemical reactions that can be leveraged for its application in biological systems:

  • Binding Interactions: The compound may form reversible or irreversible bonds with its target proteins, influencing their function.
  • Metabolic Pathways: Understanding how TASP0415914 is metabolized within biological systems is crucial for predicting its pharmacokinetics.

Technical Details

Kinetic studies can be performed to assess the rate of reaction between TASP0415914 and its target proteins, providing insights into its efficacy as an inhibitor.

Mechanism of Action

Process

The mechanism of action for TASP0415914 involves its interaction with specific protein targets, leading to modulation of biological pathways. This may include:

  • Inhibition of Enzyme Activity: By binding to the active site or an allosteric site of an enzyme, TASP0415914 can inhibit its activity.
  • Signal Transduction Modulation: The compound may influence signaling pathways that are critical for cell function and survival.

Data

Experimental data from biochemical assays can elucidate the precise mechanisms through which TASP0415914 exerts its effects on cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

TASP0415914 exhibits distinct physical properties that are critical for its application:

  • Solubility: The solubility profile in various solvents can affect its bioavailability.
  • Stability: Thermal and chemical stability under physiological conditions is essential for ensuring efficacy during therapeutic use.

Chemical Properties

Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways contribute to understanding how TASP0415914 behaves in biological systems.

Applications

TASP0415914 holds promise for several scientific applications:

  • Therapeutic Development: Its potential use as a therapeutic agent in treating specific diseases highlights its importance in drug discovery.
  • Research Tool: As a selective inhibitor, it can serve as a valuable tool in elucidating biological pathways and understanding disease mechanisms.
Discovery & Development Context of TASP0415914

Rationale for Targeting PI3Kγ in Inflammatory Pathologies

Phosphoinositide 3-kinase gamma (PI3Kγ) is a lipid kinase uniquely positioned as a master regulator of immune cell function and inflammatory responses. Unlike ubiquitously expressed class IA PI3K isoforms (α, β, δ), PI3Kγ expression is restricted primarily to hematopoietic cells, including neutrophils, macrophages, mast cells, and T-lymphocytes [1] [2]. This selective tissue distribution minimizes potential off-target effects during therapeutic inhibition, making it an attractive target for inflammatory diseases.

PI3Kγ activation occurs downstream of G-protein-coupled receptors (GPCRs) via direct binding to Gβγ subunits, integrating signals from chemokines, anaphylatoxins (e.g., C5a), and other inflammatory mediators [1] [6]. Genetic knockout studies demonstrate that PI3Kγ deficiency impairs critical immune functions:

  • Neutrophil chemotaxis toward sites of inflammation
  • Mast cell degranulation and histamine release
  • T-cell activation and cytokine production
  • Macrophage ROS generation and phagocytosis [1] [2]

Table 1: Functional Consequences of PI3Kγ Inhibition in Immune Cells

Cell TypeFunction DisruptedInflammatory Relevance
NeutrophilsChemotaxis, ROS productionReduced tissue infiltration & damage
Mast cellsDegranulation, cytokine releaseAttenuated allergic responses
MacrophagesPhagocytosis, IL-6/TNF-α secretionDecreased synovitis & tissue remodeling
T-cellsDifferentiation, migrationSuppressed adaptive immunity

Preclinical models validate PI3Kγ as a therapeutic node. In collagen-induced arthritis (CIA) models, PI3Kγ knockout mice exhibit significantly reduced joint inflammation, pannus formation, and bone erosion compared to wild-type counterparts [1] [3]. Similar protection is observed in models of asthma, lupus nephritis, and atherosclerosis, establishing PI3Kγ as a central orchestrator of pathological inflammation [2].

Historical Limitations of Early-Stage PI3Kγ Inhibitors

Early PI3Kγ inhibitors faced significant pharmacological challenges that limited their translational potential:

Isoform Selectivity Deficits: First-generation inhibitors (e.g., AS-252424, IPI-145) exhibited insufficient selectivity over class IA PI3Ks. PI3Kα inhibition disrupts glucose metabolism and endothelial function, while PI3Kδ blockade compromises adaptive immunity, increasing infection risks [2] [8]. For example, AS-252424 showed IC₅₀ values of 30 nM (PI3Kγ) but only 8-fold selectivity over PI3Kα (IC₅₀ = 240 nM), risking metabolic toxicity [8].

Metabolic Instability: Thiazole- and oxazole-based scaffolds underwent rapid cytochrome P450-mediated oxidation in human liver microsomes (<15% parent compound remaining at 30 mins), compromising oral bioavailability [1]. This necessitated high dosing frequencies unfeasible for chronic inflammatory conditions.

Mutagenicity Risks: 2-aminothiazole hinge-binding motifs in compounds like derivative 1 (IC₅₀ = 8 nM) were metabolically deacetylated to form Ames test-positive mutagenic species. The deacetylated metabolite 2 induced frameshift mutations in Salmonella typhimurium TA98 strains at 500 μg/mL, posing carcinogenicity concerns [1] [10].

Table 2: Limitations of Early PI3Kγ Inhibitors

CompoundPI3Kγ IC₅₀Selectivity IssuesKey Liabilities
AS-25242430 nM8x vs PI3KαLow oral bioavailability
IPI-1456 nM15x vs PI3KδImmunosuppression
Derivative 18 nM>100x vs class IAAmes-positive metabolite

Strategic Molecular Design to Mitigate Mutagenicity Risks

TASP0415914’s development addressed mutagenicity through rational structural optimization of the thiazole-based scaffold:

Oxadiazole Substitution: Researchers replaced the mutagenic 2-aminothiazole hinge-binder with a 2-amino-5-(1,2,4-oxadiazolyl)thiazole motif [1] [10]. This incorporated two key modifications:

  • Introduction of an electron-withdrawing oxadiazole ring to reduce electron density at the thiazole C2 position, decreasing electrophilic potential
  • Retention of the acetamide group at C2 to block metabolic deacetylation pathways [1]

Mutagenicity Testing: The lead compound 3 (oxadiazole analog) and its deacetylated metabolite 4 were evaluated in Ames fluctuation tests:

  • Compound 3: Negative for mutagenicity at 1000 μg/mL
  • Metabolite 4: Negative at 2000 μg/mL (vs. positive control mutagen 2 at 500 μg/mL) [1]

Structural Basis for Selectivity: Beyond mutagenicity mitigation, the oxadiazole-thiazole core enabled high PI3Kγ potency (IC₅₀ = 29 nM) through:

  • Hydrogen bonding with Val882 in the PI3Kγ hinge region
  • Hydrophobic filling of the "selectivity pocket" lined by Trp812 and Ile831
  • Optimal positioning of the 3-hydroxypiperidine group in the affinity pocket [1] [6]

Biophysical studies revealed that the helical domain of p110γ (PI3Kγ’s catalytic subunit) undergoes conformational shifts upon inhibitor binding. TASP0415914 stabilizes an autoinhibitory conformation that restricts ATP access, explaining its >100-fold selectivity over PI3Kα/β/δ isoforms [6]. This contrasts with earlier inhibitors that passively occupied the ATP-binding site without inducing allosteric control.

Table 3: Key Properties of TASP0415914 vs. Precursor Compounds

PropertyEarly Thiazole InhibitorsTASP0415914Improvement Factor
PI3Kγ IC₅₀8–30 nM29 nMComparable potency
Metabolic stability (HLM t₁/₂)<15 min>60 min4x increase
Ames test (deacetylated metabolite)Positive (500 μg/mL)Negative (2000 μg/mL)Mutagenicity eliminated
Isoform selectivity (γ vs. α/δ)8–100x>300x3–12x enhancement

The compound’s drug-like properties were validated in vivo, where oral administration (10–100 mg/kg BID) dose-dependently suppressed disease progression in a CIA mouse model by inhibiting Akt phosphorylation in synovial macrophages [1] [3]. This demonstrated successful translation of the optimized molecular design to functional immunosuppression without genotoxicity liabilities.

Properties

Product Name

TASP0415914

Molecular Formula

C13H17N5O3S

Molecular Weight

323.37

Synonyms

TASP0415914; TASP 0415914; TASP0415914;N-(5-(3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)acetamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.